

Cy7 NHS Ester: A Technical Guide to Spectral Properties and Applications

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Compound of Interest

Compound Name: Cy7 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of Cy7 N-hydroxysuccinimidyl (NHS) ester, a widely utilized near-infrared (NIR) fluorescent dye. This document is intended for researchers, scientists, and professionals in drug development who leverage fluorescent labeling in their work.

Core Spectral Properties

Cy7 NHS ester is a heptamethine cyanine dye valued for its fluorescence in the near-infrared spectrum.^[1] This spectral window is particularly advantageous for biological imaging as it minimizes interference from tissue autofluorescence and absorption by hemoglobin and water, allowing for deeper tissue penetration and a higher signal-to-noise ratio.^{[1][2]} The NHS ester functional group allows for the covalent attachment of the dye to primary amines on biomolecules such as proteins, antibodies, and oligonucleotides.^[3]

The key spectral properties of **Cy7 NHS ester** are summarized in the tables below. It is important to note that slight variations in these values can occur depending on the solvent and conjugation state of the dye. Data is presented for both the standard (non-sulfonated) and sulfonated (water-soluble) forms of the dye.

Table 1: Spectral Properties of Standard Cy7 NHS Ester

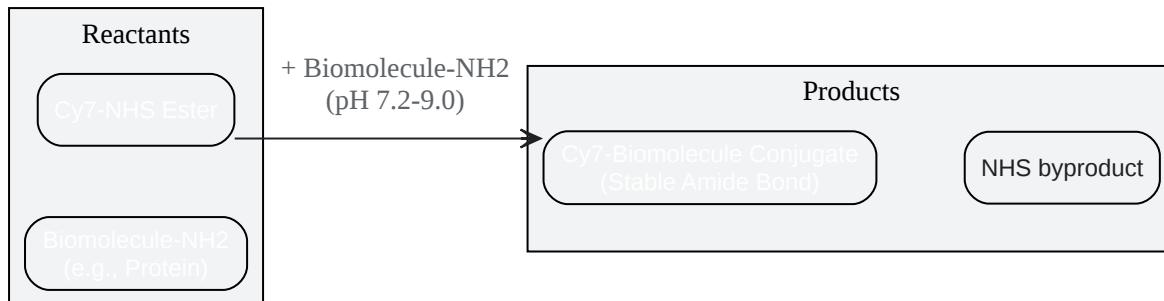
Property	Value	References
Excitation Maximum (λ_{ex})	~750 - 756 nm	[2][4][5][6][7]
Emission Maximum (λ_{em})	~773 - 779 nm	[2][4][5][6][7]
Molar Extinction Coefficient (ϵ)	~199,000 - 255,000 M ⁻¹ cm ⁻¹	[2][3][4][5][7]
Fluorescence Quantum Yield (Φ)	~0.3	[2][4][5][7]
Recommended Laser Lines	633 nm or 647 nm	[3]

Table 2: Spectral Properties of Sulfo-Cy7 NHS Ester

Property	Value	References
Excitation Maximum (λ_{ex})	~750 nm	[8][9][10]
Emission Maximum (λ_{em})	~773 - 774 nm	[8][9][10]
Molar Extinction Coefficient (ϵ)	~240,600 M ⁻¹ cm ⁻¹	[8][9][10][11]
Fluorescence Quantum Yield (Φ)	~0.24	[10][11]

Chemical Reactivity and Labeling Chemistry

The N-hydroxysuccinimidyl ester is a highly efficient amine-reactive functional group. It readily reacts with primary amines, such as the ϵ -amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[12][13][14] This reaction is most efficient at a slightly alkaline pH (typically 7.2-9.0).[12][14]



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Figure 1: Reaction of **Cy7 NHS ester** with a primary amine.

Experimental Protocols

Protein Labeling with Cy7 NHS Ester

This protocol provides a general guideline for labeling proteins with **Cy7 NHS ester**. Optimal conditions may vary depending on the specific protein and application.

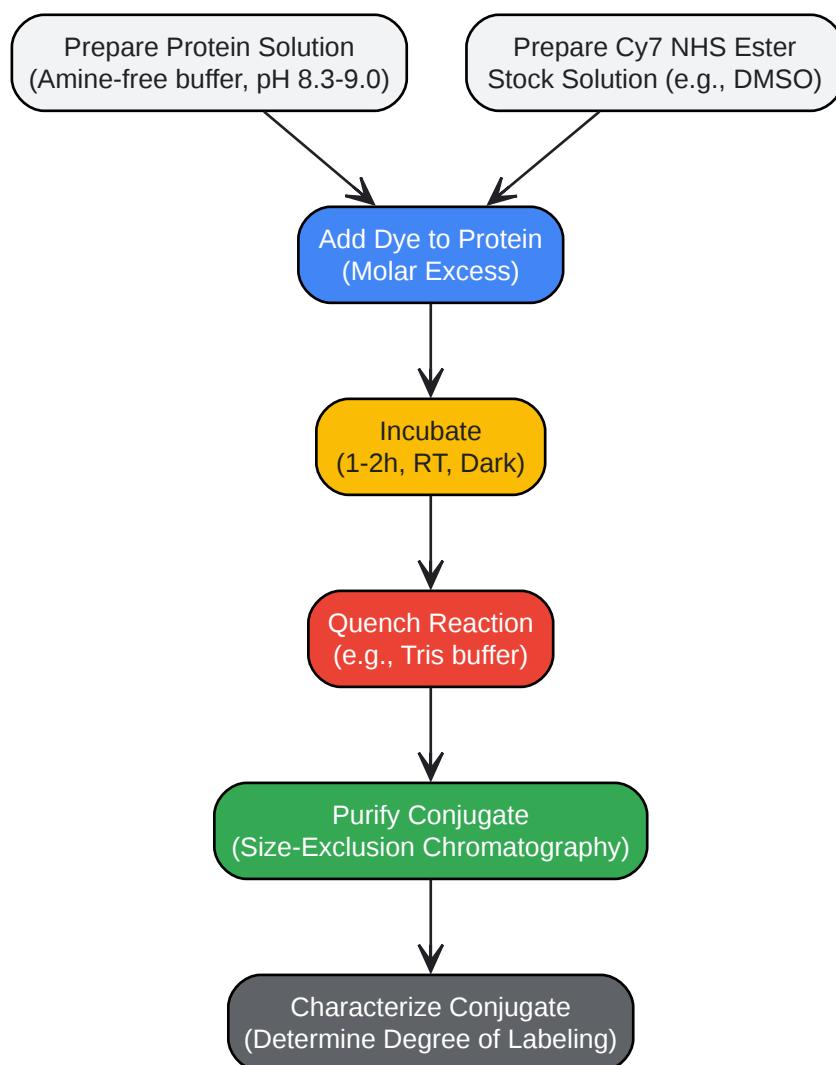
Materials:

- Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
- **Cy7 NHS ester** (standard or sulfo)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for non-sulfonated **Cy7 NHS ester**
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[15]
 - Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.[14]
 - Adjust the pH of the protein solution to 8.3-9.0.[14][15]
- Prepare the **Cy7 NHS Ester** Stock Solution:
 - For non-sulfonated **Cy7 NHS ester**, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]
 - For sulfo-**Cy7 NHS ester**, the dye can be dissolved directly in the reaction buffer or deionized water.
 - Prepare the dye solution immediately before use as the NHS ester is susceptible to hydrolysis.[13]
- Labeling Reaction:
 - Calculate the required amount of **Cy7 NHS ester**. A molar excess of dye to protein (typically 5-20 fold) is recommended. The optimal ratio should be determined empirically for each protein.
 - Add the calculated volume of the **Cy7 NHS ester** stock solution to the protein solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quench the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature. This will react with any unreacted NHS ester.

- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.
 - Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for the Cy7 dye).
 - Pool the fractions containing the labeled protein.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~750 nm and using the Beer-Lambert law.



[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for protein labeling.

Applications

Due to its near-infrared fluorescence, **Cy7 NHS ester** is a versatile tool for a variety of applications, including:

- **In Vivo Imaging:** The deep tissue penetration of NIR light makes Cy7-labeled probes ideal for non-invasive imaging in small animal models to study disease progression, drug distribution, and pharmacokinetics.[1]
- **Flow Cytometry:** Cy7 conjugates can be used in multicolor flow cytometry experiments, particularly when using a red laser for excitation.[3]
- **Microscopy:** Labeled antibodies and other probes are used for fluorescence microscopy applications where minimizing autofluorescence is critical.[3]
- **Western Blotting:** NIR fluorescently labeled secondary antibodies offer a sensitive and quantitative alternative to traditional chemiluminescent or colorimetric detection methods.

Storage and Handling

Cy7 NHS ester is sensitive to light and moisture. It should be stored at -20°C, desiccated, and protected from light.[2][4][7] When preparing to use the dye, it is important to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis of the NHS ester.[13] Solutions of the dye should be prepared fresh for each use.

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